N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxy-5-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization from ethanol .
Chemical Reactions Analysis
N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an enzyme inhibitor and its pharmacological applications, including antimicrobial and anticancer activities.
Coordination Chemistry: It forms stable complexes with transition metal ions, making it useful in the study of bioinorganic chemistry and the development of metal-based drugs.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The specific pathways involved depend on the target enzyme and the nature of the metal ion .
Comparison with Similar Compounds
N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide is similar to other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features and chemical properties but differ in their substituents and specific applications.
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-11-5-12(19)10(17(21)22)4-9(11)7-15-16-13(20)8-2-1-3-14-6-8/h1-7,18-19H,(H,16,20)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWCVJSKGBWXTP-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C=C2O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C=C2O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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